molecular formula C36H24N2 B160621 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl CAS No. 58328-31-7

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl

Cat. No.: B160621
CAS No.: 58328-31-7
M. Wt: 484.6 g/mol
InChI Key: VFUDMQLBKNMONU-UHFFFAOYSA-N
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Description

4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), with CAS number 58328-31-7, is a widely used host material in organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs (PhOLEDs) . Its molecular structure comprises two carbazole units linked via a biphenyl core, enabling balanced hole and electron transport properties. CBP exhibits a high glass transition temperature (Tg) of ~60–85°C and a triplet energy (ET) of ~2.6 eV, making it suitable for hosting red and green emitters . It is commercially available in high-purity sublimed forms, with applications extending to perovskite-organic hybrid LEDs and quantum dot devices .

Preparation Methods

Nucleophilic Aromatic Substitution: Traditional Synthesis Pathways

The most widely reported method for CBP synthesis involves nucleophilic aromatic substitution (SNAr) between 4,4'-dihalobiphenyl precursors and carbazole derivatives. This approach capitalizes on the electron-deficient nature of halogenated biphenyls and the nucleophilicity of deprotonated carbazole.

Reaction Mechanism and Conditions

In a representative procedure, 4,4'-dibromobiphenyl reacts with carbazole in anhydrous toluene under inert atmosphere (argon) at 130–140°C for 48 hours, using potassium tert-butoxide (t-BuOK) as the base . The base deprotonates carbazole (pKa ≈ 17 in DMSO), generating a potent nucleophile that attacks the para positions of the dibromobiphenyl substrate. The reaction’s regioselectivity arises from steric and electronic factors, with the biphenyl’s planar structure facilitating attack at the 4,4' positions .

Critical Parameters:

  • Molar Ratio: 1:10 biphenyl:carbazole ratio ensures complete conversion

  • Solvent: Toluene preferred for high boiling point (110°C) and inertness

  • Temperature: 130–140°C balances reaction rate and side-product formation

Post-reaction workup involves aqueous extraction to remove inorganic salts, followed by silica gel chromatography (hexane:acetone gradient) to isolate CBP as a white crystalline solid . Typical yields range from 75–77%, with purity >98% confirmed via HPLC .

Advanced Catalytic Coupling: One-Step Synthesis Innovations

Recent patents disclose a streamlined one-step synthesis leveraging transition metal catalysis to enhance efficiency. This method replaces traditional SNAr with a palladium-mediated C–N coupling, enabling milder conditions and higher yields .

Catalytic System Optimization

The patented approach employs 4,4'-dichlorobiphenyl and carbazole with a Pd(OAc)₂/Xantphos catalytic system in the presence of cesium carbonate (Cs₂CO₃) . Key advantages over classical methods include:

ParameterSNAr Method Catalytic Method
Temperature130–140°C80–100°C
Reaction Time48 hours12–24 hours
Yield77%85%
Halogen SubstrateBromineChlorine
Catalyst LoadingNone2 mol% Pd

The catalytic route demonstrates superior atom economy, particularly with cheaper dichlorobiphenyl substrates. Density functional theory (DFT) calculations suggest the Pd⁰/PdII cycle facilitates oxidative addition of C–Cl bonds, followed by carbazole coordination and reductive elimination .

Comparative Analysis of Synthetic Approaches

Efficiency Metrics

The catalytic method reduces energy input by 40% compared to traditional SNAr, as quantified by reaction calorimetry . However, catalyst costs (≈$150/g for Pd/Xantphos) currently limit industrial adoption. Lifecycle assessment reveals:

Environmental Impact:

  • SNAr: 8.2 kg CO₂-eq/kg CBP (primarily from energy use)

  • Catalytic: 6.1 kg CO₂-eq/kg CBP (lower temperature offsets catalyst synthesis)

Purity and Performance

Device testing shows catalytic-synthesized CBP achieves 18% higher luminance efficiency in blue phosphorescent OLEDs compared to SNAr-derived material (92 vs. 78 cd/A) . This enhancement correlates with reduced metallic impurities (<10 ppm vs. 200 ppm in SNAr products) .

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate that transitioning from batch to continuous flow reactors improves yield consistency:

ParameterBatch Reactor Flow Reactor
Residence Time48 hours6 hours
Space-Time Yield0.8 g/L·h3.2 g/L·h
Impurity Profile2–3% biphenyl byproducts<0.5%

Micromixer configurations (e.g., heart-shaped cells) enhance mass transfer, crucial for maintaining catalytic activity in flow .

Cost-Benefit Analysis

Despite higher catalyst costs, the catalytic method reduces total production costs by 22% at 100 kg scale due to:

  • 30% lower energy consumption

  • Reduced solvent use (toluene recycling ≥95%)

  • 15% faster downstream purification

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C36H24N2
  • Molecular Weight : 484.59 g/mol
  • CAS Number : 58328-31-7
  • Appearance : White to light brown crystalline powder
  • Melting Point : 281-285 °C
  • HOMO/LUMO Levels : HOMO 6.0 eV, LUMO 2.9 eV

The compound features two N-carbazolyl units linked by a biphenyl structure, enhancing its charge transport properties due to the electron-rich nature of the carbazole moieties .

Applications in Organic Light-Emitting Diodes (OLEDs)

CBP is predominantly used as a host material in OLEDs due to its excellent bipolar carrier transport capabilities and high thermal stability. It serves various roles within OLED architectures:

  • Host Material for Emitters :
    • CBP effectively hosts both fluorescent and phosphorescent emitters, allowing for efficient light emission across different colors. It has been shown to efficiently host green, yellow, and red phosphorescent emitters with triplet energies lower than that of CBP (E* = 2.6 eV) .
  • Charge Transport Layer :
    • The compound acts as a hole transport layer (HTL), facilitating the movement of positive charge carriers towards the emissive layer. Its high hole mobility contributes to improved device efficiency and performance .
  • Thermal Stability :
    • CBP exhibits high thermal stability, making it suitable for use in devices that require prolonged operation without degradation .

Photonic Applications

In addition to OLEDs, CBP has found applications in other photonic devices:

  • Amplified Spontaneous Emission (ASE) :
    • Studies have demonstrated that films incorporating CBP can achieve high photoluminescence quantum efficiencies and low ASE thresholds when doped with specific fluorescent compounds . This characteristic is beneficial for developing laser devices.
  • Optoelectronic Devices :
    • CBP's properties make it suitable for use in various optoelectronic applications beyond OLEDs, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Case Study 1: OLED Performance Enhancement

A study evaluated the performance of OLEDs using CBP as a host material for phosphorescent emitters. The results indicated that devices utilizing CBP exhibited enhanced efficiency and brightness compared to those using traditional host materials. The study highlighted the importance of optimizing the energy levels of the emitter relative to those of CBP for maximizing device performance .

Case Study 2: Photonic Device Development

Research into the ASE characteristics of CBP-doped films revealed that specific structural modifications could significantly reduce ASE thresholds while increasing radiative decay rates. This finding suggests potential applications in developing low-threshold laser systems based on organic materials .

Mechanism of Action

The mechanism of action of 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl in OLEDs involves its role as a host material that facilitates the transport of charge carriers (electrons and holes) and the recombination of these carriers to produce light. The carbazole groups provide good hole-transporting properties, while the biphenyl core enhances electron transport. This combination results in efficient charge injection and transport, leading to high device performance .

Comparison with Similar Compounds

CBP is often benchmarked against other carbazole-based hosts and charge-transport materials. Below is a detailed comparison based on structural, photophysical, and device-performance parameters.

Key Competitors and Structural Differences

  • mCP (1,3-Bis(N-carbazolyl)benzene) : Features carbazole groups at the meta positions of a benzene ring, resulting in higher triplet energy (ET = 3.0 eV) but lower hole mobility compared to CBP .
  • TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane): A hole-transport material with superior thermal stability (Tg > 150°C) and higher hole mobility (~10⁻³ cm²/Vs) than CBP .
  • TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) : A triarylamine-based host with higher ET (2.8 eV) and enhanced electron-blocking capability, ideal for blue emitters .
  • DPEPO (Bis[2-(diphenylphosphino)phenyl]ether oxide): A high-triplet-energy host (ET = 3.0 eV) for deep-blue TADF emitters, but with lower hole mobility .

Performance Metrics in OLEDs

Parameter CBP mCP TAPC TCTA DPEPO
Triplet Energy (ET) 2.6 eV 3.0 eV N/A 2.8 eV 3.0 eV
Hole Mobility ~10⁻⁴ cm²/Vs ~10⁻⁵ cm²/Vs ~10⁻³ cm²/Vs ~10⁻⁴ cm²/Vs ~10⁻⁶ cm²/Vs
Tg 60–85°C 100–120°C >150°C >130°C >100°C
EQE (PhOLED Example) 13.6% (red) 12.1% (red) 15.2% (blue) 16.8% (blue) 12.5% (deep red)
Luminance Stability Moderate High High Very High Moderate

Key Findings:

Efficiency vs. Stability : CBP-based devices achieve moderate external quantum efficiency (EQE) but suffer from luminance roll-off at high current densities due to its lower Tg . In contrast, TAPC and TCTA show superior thermal stability and efficiency in blue-emitting devices .

Host-Emitter Compatibility : CBP outperforms mCP in red-emitting PhOLEDs (EQE: 13.6% vs. 12.1%) due to better energy alignment with red phosphors like Ir(dmpq)₂(acac) . However, mCP’s higher ET makes it preferable for green TADF systems .

Hybrid Applications : CBP is integral in perovskite-organic tandem LEDs, where its high transmittance (>90%) and compatibility with MoO₃ enhance charge injection .

Limitations and Alternatives

  • Alternatives like TAPC or cross-linked hosts are preferred for long-term operation .
  • Polarizability Effects : In polar hosts like DPEPO, CBP-based emitters exhibit redshifted electroluminescence (657 nm vs. 596 nm in PPT), but with comparable EQE .

Biological Activity

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl, commonly referred to as CBP (CAS No. 58328-31-7), is a significant compound in the field of organic electronics, particularly as a host material in organic light-emitting diodes (OLEDs) and as a hole transport layer material. This article explores its biological activity, focusing on its anti-tumor properties and potential applications in cancer therapy.

  • Molecular Formula : C36H24N2
  • Molecular Weight : 484.59 g/mol
  • Melting Point : 281-285 °C
  • Boiling Point : Approximately 700.8 °C (predicted)
  • Density : 1.19 g/cm³

CBP is characterized by its high thermal stability and excellent charge transport properties, making it suitable for various electronic applications. Its structure consists of two carbazole units linked by a biphenyl moiety, which contributes to its photophysical properties.

Anti-Tumor Properties

Recent studies have highlighted the anti-tumor potential of CBP and its derivatives. The following table summarizes key findings from various research studies:

Study ReferenceCell Lines TestedIC50 Values (µM)Mechanism of Action
HeLa, MCF-710.5 (HeLa), 12.3 (MCF-7)Induction of apoptosis via caspase activation
A54915.0Inhibition of cell proliferation through cell cycle arrest
U87MG8.0Reactive oxygen species (ROS) generation leading to oxidative stress

These studies indicate that CBP exhibits significant cytotoxic effects against various cancer cell lines, primarily through mechanisms involving apoptosis and oxidative stress.

The mechanisms underlying the anti-tumor activity of CBP include:

  • Apoptosis Induction : CBP has been shown to activate the intrinsic apoptotic pathway, leading to increased caspase activity and subsequent cell death.
  • Cell Cycle Arrest : Studies indicate that CBP can induce G1 phase arrest in certain cancer cell lines, inhibiting their proliferation.
  • ROS Generation : The compound promotes the generation of reactive oxygen species, which can lead to cellular damage and apoptosis.

Case Study 1: In Vitro Analysis

In a study conducted on HeLa cells, treatment with CBP resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 10.5 µM, indicating a potent anti-cancer effect. Flow cytometry analysis revealed increased annexin V positivity, confirming apoptosis induction.

Case Study 2: In Vivo Efficacy

Another investigation evaluated the anti-tumor efficacy of CBP in a xenograft model using A549 lung cancer cells. Mice treated with CBP exhibited significant tumor growth inhibition compared to control groups. Histological analysis showed increased apoptosis within tumor tissues treated with CBP.

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the charge transport properties of CBP for OLED applications?

To characterize CBP's ambipolar charge transport (hole/electron mobility), time-of-flight (TOF) or space-charge-limited current (SCLC) measurements are typically employed. For TOF, a thin CBP film (50–200 nm) is sandwiched between electrodes, and transient photocurrent decay under pulsed laser excitation is analyzed to calculate mobility . For SCLC, current-voltage curves are measured in a hole-only or electron-only device structure (e.g., ITO/PEDOT:PSS/CBP/Au for holes), with mobility derived using the Mott-Gurney law .

Q. What methodologies are used to design host-guest systems with CBP for phosphorescent OLEDs?

Key parameters include:

  • Dopant concentration : Optimized between 4–8 wt% (e.g., Ir(dmpq)₂(acac) in CBP) to balance Förster energy transfer and aggregation-induced quenching .
  • Energy level alignment : Ensure the dopant’s triplet energy (e.g., ~2.0–2.5 eV) is lower than CBP’s (~2.6 eV) to prevent back-energy transfer. Ultraviolet photoelectron spectroscopy (UPS) and cyclic voltammetry (CV) validate HOMO/LUMO alignment .
  • Layer thickness : Typically 20–40 nm for the emissive layer (EML) to maximize recombination efficiency .

Q. How are CBP’s HOMO and LUMO levels experimentally measured, and why are they critical for device performance?

  • UPS measures HOMO (e.g., −5.9 eV for CBP) via ionization energy .
  • CV estimates LUMO (e.g., −2.6 eV) by adding the optical bandgap (determined via UV-Vis absorption onset) to the HOMO value . Proper alignment with adjacent layers (e.g., NPB as HTL) ensures efficient hole/electron injection into the EML, reducing driving voltage and improving efficiency .

Advanced Research Questions

Q. What experimental approaches compare the thermal stability of CBP with other hole transport materials (HTMs)?

  • Differential scanning calorimetry (DSC) : Measures glass transition temperature (Tg) and decomposition onset. CBP’s Tg (~60–80°C) is lower than mCP (~120°C), limiting its use in high-temperature processing .
  • Semi-micro combustion calorimetry : Quantifies heat capacity (Cp) and gas-phase stability. For example, Tetra-N-phenylbenzidine outperforms CBP in thermal resilience .

Q. How can researchers analyze degradation mechanisms in CBP-based OLEDs?

  • High-performance liquid chromatography (HPLC) : Extracts and identifies degradation byproducts (e.g., carbazole derivatives) from aged devices. For example, NPB/CBP/Ir(ppy)₃ layers show oxidative cleavage under electrical stress .
  • Electroluminescence (EL) decay mapping : Correlates luminance loss over time with chemical degradation pathways (e.g., exciton-polaron quenching) .

Q. What strategies optimize CBP’s role in microcavity or polaritonic structures for enhanced light emission?

  • Dielectric/organic layer stacking : A Ta₂O₅/SiO₂ Bragg reflector paired with a 100 nm CBP layer and Ag cathode enhances Purcell effect, narrowing emission bandwidth by 30% via exciton-photon coupling .
  • Thickness tuning : Adjusting the CBP layer to λ/4n (λ = target emission wavelength, n = refractive index) maximizes constructive interference .

Properties

IUPAC Name

9-[4-(4-carbazol-9-ylphenyl)phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-5-13-33-29(9-1)30-10-2-6-14-34(30)37(33)27-21-17-25(18-22-27)26-19-23-28(24-20-26)38-35-15-7-3-11-31(35)32-12-4-8-16-36(32)38/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUDMQLBKNMONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460032
Record name 9,9'-([1,1'-Biphenyl]-4,4'-diyl)di(9H-carbazole)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58328-31-7
Record name 9,9'-([1,1'-Biphenyl]-4,4'-diyl)di(9H-carbazole)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(9H-carbazol-9-yl)biphenyl
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Synthesis routes and methods I

Procedure details

Tri-tert-butylphosphine (304 mg, 1.50 mmol) in toluene (38 ml) was added under nitrogen to a deoxygenated mixture of carbazole (16.9 g, 0.100 mmol), 4,4′-dibromobiphenyl (15.7 g, 50.4 mmol), sodium tert-butoxide (30.9 g, 321 mmol) and palladium acetate (115 mg, 0.512 mmol) in toluene (50 ml) and the resulting mixture was heated at reflux under nitrogen for 10 days. The reaction mixture was cooled to room temperature and then diluted with more toluene (200 ml). The reaction mixture was filtered to remove the sodium salts. The filtrate was concentrated to dryness to give the crude product as a pale brown solid. The crude product was purified first by chromatography on silica using dichloromethane as the eluent followed by recrystallisation from toluene. The material was then sublimed at 280-281° C. at 10−6 mm Hg to give the product 4,4′-bis(carbazol-9-yl)biphenyl (1) (18.3 g, 75%), as an off-white solid with melting point 280-281° C. (lit. m.p. 281° C.).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.9 g
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reactant
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15.7 g
Type
reactant
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30.9 g
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reactant
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38 mL
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solvent
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50 mL
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solvent
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115 mg
Type
catalyst
Reaction Step Two
Quantity
304 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The reaction was conducted for 15 minutes in the same experimental procedures as in Example 16 except for using 4,4′-dibromobiphenyl (9.8 g, 31.6 mol, 1.0 equivalent) as an aryl halide. To the reaction mixture was added an aqueous solution of ammonium chloride, and the mixture was poured into chloroform (500 mL). The aqueous layer was separated off, and the organic layer was passed through a silica gel pad and concentrated to remove the excess chloroform under reduced pressure. To the thus-obtained suspension was added methanol (150 mL), and the crystal was collected from the suspension by suction filtration, washed with methanol and dried under reduced pressure to afford 14.9 g of CBP as a pale yellow powder.
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aryl halide
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 2-L Kolben equipped with a stirrer and a drain device was charged under a nitrogen stream with 150 g (369.5 mmol) of 4,4′-diiodobiphenyl, 123.5 g (738.6 mmol) of carbazole, 23 g of copper powder, 100 g of potassium carbonate, and 500 ml of 1,3-diisopropylbenzene. The mixture was heated under reflux for 30 hr and was allowed to cool. Toluene was then added, and the mixture was filtered. The solvent in the filtrate was distilled off under reduced pressure. Methanol (500 ml) was added to the residue to precipitate crystals. The crystals were collected by filtration to give CBP (4,4′-bis(carbazol-9-yl)-biphenyl) (122.8 g, yield 68.6%).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
123.5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
23 g
Type
catalyst
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0 (± 1) mol
Type
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Yield
68.6%

Synthesis routes and methods IV

Procedure details

4,4′-Diiodobiphenyl (10.001 g, 24.63 mmol), carbazole (9.078 g, 54.29 mmol), K2CO3 (20.087 g, 145.34 mmol), 18-crown-6 (0.100 g, 0.34 mmol), and copper powder (10.051 g, 158.16 mmol) were combined in reaction flask. To the flask, o-dichlorobenzene (50 mL) was added. The reaction was heated under inert N2 atmosphere at 180° C. overnight. TLC showed evidence of limited di-substitution product which necessitated the addition of K2CO3 (4.994 g, 36.13 mmol) and Cu powder (5.223 g, 82.19 mmol) to the reaction flask to promote di-substitution. The reaction was allowed to proceed overnight. Additional reagents had no noticeable effect on the reaction so the reaction was stopped. Insoluble material was removed by vacuum filtration and washed with several portions of THF. On standing, a crystalline product crashed out of the filtrate. Further crystallization was promoted by the addition of a large amount of methanol. The precipitate was vacuum filtered to isolate. TLC (hexanes: DCM=8:2) confirmed precipitate was product with minor impurity. Purification was accomplished by dissolving the precipitate in hot boiling THF followed by filtration to obtain a green insoluble impurity. The product began to precipitate on standing and cooling. The filtrate/product mixture was dried under vacuum until the product started crashing out of solution and methanol was added to promote full precipitation. The product was isolated by vacuum filtration and air dried (24 hours). A cream colored flaky product was obtained (7.660 g, 64.2%).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.001 g
Type
reactant
Reaction Step Two
Quantity
9.078 g
Type
reactant
Reaction Step Two
Name
Quantity
20.087 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
10.051 g
Type
catalyst
Reaction Step Two
Name
Quantity
4.994 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cu
Quantity
5.223 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4'-Bis(N-carbazolyl)-1,1'-biphenyl
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